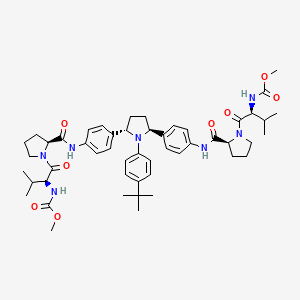

Ombitasvir

Beschreibung

Eigenschaften

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[[4-[(2S,5S)-1-(4-tert-butylphenyl)-5-[4-[[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]phenyl]pyrrolidin-2-yl]phenyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H67N7O8/c1-30(2)42(53-48(62)64-8)46(60)55-28-10-12-40(55)44(58)51-35-20-14-32(15-21-35)38-26-27-39(57(38)37-24-18-34(19-25-37)50(5,6)7)33-16-22-36(23-17-33)52-45(59)41-13-11-29-56(41)47(61)43(31(3)4)54-49(63)65-9/h14-25,30-31,38-43H,10-13,26-29H2,1-9H3,(H,51,58)(H,52,59)(H,53,62)(H,54,63)/t38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDFDZJZLOTZTM-KHVQSSSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3CCC(N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[C@@H]3CC[C@H](N3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H67N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027920 | |

| Record name | Ombitasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

894.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258226-87-7 | |

| Record name | Ombitasvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258226-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombitasvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258226877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ombitasvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ombitasvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBITASVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2302768XJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidating the Mechanism of Action of Ombitasvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Ombitasvir, a potent direct-acting antiviral (DAA) agent used in the treatment of chronic Hepatitis C Virus (HCV) infection. We will delve into its molecular target, the dynamics of its inhibitory action, quantitative measures of its potency, and the experimental protocols used to elucidate these characteristics.

The Molecular Target: HCV Non-Structural Protein 5A (NS5A)

The Hepatitis C virus translates its single-stranded RNA genome into a large polyprotein, which is subsequently cleaved by viral and host proteases into ten individual proteins. Among these, the Non-Structural Protein 5A (NS5A) is a proline-rich, zinc-binding phosphoprotein essential for the viral life cycle, despite having no known enzymatic function.[1]

Key Features of NS5A:

-

Structure: NS5A is composed of an N-terminal amphipathic alpha-helix that anchors the protein to the endoplasmic reticulum (ER) membrane, followed by three distinct domains (I, II, and III).[2][3] Domain I is crucial for RNA binding and dimerization, a process vital for its function.[4]

-

Function: NS5A is a multifunctional protein that plays a pivotal role in both viral RNA replication and virion assembly.[5][6][7] It acts as a central organizer of the HCV replication complex, a structure housed within a specialized lipid-rich alteration of the ER membrane known as the "membranous web."[8] NS5A interacts with other viral proteins, such as the NS5B RNA polymerase, and various host factors to regulate the replication process.[5][3][9]

-

Phosphorylation: NS5A exists in two primary phosphorylated states: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). The dynamic switch between these states is critical for regulating its functions in RNA replication versus virion assembly.[1][3][7]

Core Mechanism of Action of this compound

This compound is a highly potent and specific inhibitor of the HCV NS5A protein.[6][10] Its mechanism is centered on the disruption of NS5A's essential functions in viral replication and assembly.

Molecular docking and resistance studies suggest that this compound binds to a hydrophobic pocket at the dimer interface of NS5A's Domain I.[2][4] This binding site is located near the N-terminal amphipathic helices where the protein anchors to the ER membrane. By occupying this cleft, this compound is thought to lock the NS5A dimer into a conformation that is incompatible with its normal function.[4][11]

The primary consequences of this compound binding are:

-

Inhibition of Viral RNA Replication: By binding to NS5A, this compound prevents the proper formation and function of the replication complex, thereby halting the synthesis of new viral RNA.[8]

-

Disruption of Virion Assembly: The drug's interference with NS5A function also extends to the later stages of the viral lifecycle, impairing the assembly of new infectious virus particles.[8][12]

The following diagram illustrates the proposed mechanism of action.

Caption: this compound binds to the NS5A dimer, inhibiting its function.

Quantitative Data: Potency and Resistance Profile

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of viral replication in cell culture. Its resistance profile is determined by the fold increase in EC50 caused by specific amino acid substitutions in the NS5A protein.

In Vitro Potency (EC50)

This compound demonstrates potent, pan-genotypic activity at picomolar concentrations in HCV replicon assays.

| HCV Genotype/Subtype | Mean EC50 (pM) |

| Genotype 1a | 4.9 |

| Genotype 1b | 1.1 |

| Genotype 2a | 0.82 |

| Genotype 2b | 1.1 |

| Genotype 3a | 4.5 |

| Genotype 4a | 19.3 |

| Genotype 5a | 4.3[13] |

| Genotype 6a | 366[3][14] |

| Data compiled from Krishnan P, et al. (2015) and other sources.[3][13][14] |

Resistance-Associated Substitutions (RASs)

The primary limitation of NS5A inhibitors is a relatively low barrier to resistance.[6][15] Specific substitutions in NS5A, particularly at positions M28, Q30, L31, H58, and Y93, can significantly reduce susceptibility to this compound.

| Genotype | NS5A Substitution | Fold Change in this compound EC50 |

| 1a | M28V | 58x |

| 1a | M28T | 8,965x |

| 1a | Q30R | 3,130x |

| 1a | L31V | 243x |

| 1a | H58D | 118x |

| 1a | Y93H / N | >40,000x |

| 1b | L28M | 11x |

| 1b | L31V | 14x |

| 1b | Y93H | 77x |

| Data compiled from Krishnan P, et al. (2015) and other sources.[3][13][16][17] |

Experimental Protocols

The characterization of this compound's mechanism and potency relies on specialized in vitro assays. Below are detailed methodologies for two key experiments.

HCV Subgenomic Replicon Assay (EC50 Determination)

This cell-based assay is the gold standard for measuring the antiviral activity of HCV inhibitors against viral RNA replication.

Caption: Workflow for the HCV Replicon Luciferase Assay.

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) stably harboring a subgenomic HCV replicon is used. These replicons are engineered to express a reporter gene, such as Renilla luciferase, whose activity is proportional to the level of viral replication.[6][18]

-

Plating: Cells are seeded into 384-well microtiter plates and allowed to adhere.[6]

-

Compound Addition: this compound is serially diluted (typically 1:3) in DMSO. A small volume (e.g., 0.4 µL) of each dilution is added to the wells to create a dose-response curve. Control wells receive DMSO vehicle (0% inhibition) or a combination of potent inhibitors at high concentrations (100% inhibition).[6]

-

Incubation: Plates are incubated for 3 days at 37°C to allow for multiple cycles of viral replication.[6]

-

Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the control wells. The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve. A parallel cytotoxicity assay is often performed to determine the 50% cytotoxic concentration (CC50) and ensure the observed antiviral effect is not due to cell death.[6][12]

In Vitro Resistance Selection and Analysis

This experiment identifies the specific genetic mutations that confer resistance to an antiviral agent.

Caption: Workflow for HCV NS5A resistance analysis.

Methodology:

-

Selection: HCV replicon-harboring cells are cultured in the presence of a constant, selective pressure of this compound over an extended period (e.g., 5-6 weeks).[1]

-

Colony Isolation: Most cells die, but those containing replicons with spontaneous resistance-conferring mutations will survive and form colonies. These colonies are isolated and expanded.[1]

-

Genotypic Analysis: Total RNA is extracted from the resistant cell lines. The NS5A gene is amplified via reverse transcription-polymerase chain reaction (RT-PCR).[1][16]

-

Sequencing: The amplified NS5A DNA is sequenced to identify mutations by comparing it to the wild-type (control) replicon sequence.

-

Phenotypic Confirmation: To confirm that an identified substitution is responsible for resistance, the mutation is engineered into the wild-type replicon plasmid using site-directed mutagenesis. This new mutant replicon RNA is then transiently transfected into highly permissive "cured" Huh-7 cells, and its susceptibility to this compound is measured in a replicon assay as described above. A significant increase in the EC50 value confirms the role of the mutation in conferring resistance.[10]

Conclusion

This compound exerts its potent anti-HCV effect by directly targeting the viral NS5A protein. By binding to a critical site at the dimer interface of NS5A's Domain I, it disrupts the protein's essential roles in both orchestrating the viral replication complex and mediating virion assembly. While highly effective, its clinical use in combination therapies is crucial to mitigate the impact of resistance-associated substitutions that can arise in the NS5A gene. The experimental protocols detailed herein, particularly the HCV replicon assay, remain fundamental tools for the discovery and characterization of next-generation NS5A inhibitors.

References

- 1. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of the symmetric binding mode of daclatasvir and analogs using a new homology model of HCV NS5A GT-4a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Combination of Antiviral Drugs to Inhibit SARS-CoV-2 Polymerase and Exonuclease as Potential COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. In vitro and in vivo antiviral activity and resistance profile of this compound, an inhibitor of hepatitis C virus NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: a potent pan-genotypic inhibitor of NS5A for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. monogrambio.labcorp.com [monogrambio.labcorp.com]

Ombitasvir Target Validation in HCV Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection remains a significant global health challenge, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of Direct-Acting Antivirals (DAAs) has revolutionized HCV therapy, offering high cure rates with well-tolerated, interferon-free regimens. These agents specifically target viral proteins essential for replication. Ombitasvir (formerly ABT-267) is a potent DAA that targets the HCV Nonstructural Protein 5A (NS5A).[1][2] This guide provides an in-depth technical overview of the experimental evidence and methodologies used to validate NS5A as the definitive target of this compound in the context of HCV replication.

The Target: HCV Nonstructural Protein 5A (NS5A)

The HCV genome is translated into a single large polyprotein, which is subsequently cleaved by viral and host proteases into structural and nonstructural (NS) proteins.[3] The NS proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble on intracellular membranes to form the viral replication complex.[4]

Key Characteristics of NS5A:

-

Structure: NS5A is a large, proline-rich phosphoprotein that contains an N-terminal amphipathic alpha-helix for membrane anchoring and three distinct domains.[5][6] It exists in different phosphorylated states, which are believed to regulate its function.[3]

-

Function: Despite lacking any known enzymatic activity, NS5A is indispensable for the HCV life cycle.[3][5] Its functions are mediated through complex interactions with other viral proteins and host cell factors.[5][7]

-

Role in Replication: NS5A is a critical component of the viral replication machinery. It is involved in the formation of the "membranous web," an endoplasmic reticulum-derived structure that serves as the site for HCV RNA replication.[6][7] NS5A interacts directly with the viral RNA-dependent RNA polymerase, NS5B, and may modulate its activity.[3][5]

-

Role in Assembly: Beyond replication, NS5A also plays a crucial role in the assembly of new virus particles.[4]

The essential and multifaceted role of NS5A in the HCV life cycle makes it an ideal target for antiviral intervention.[3]

This compound: A Potent NS5A Inhibitor

This compound is a highly potent, pan-genotypic inhibitor of the HCV NS5A protein.[8] Its mechanism of action involves binding directly to NS5A, thereby disrupting its functions in both viral RNA replication and virion assembly.[2][9] The validation of NS5A as the specific target of this compound has been established through a series of rigorous preclinical experiments, primarily involving cell-based HCV replicon assays and resistance profiling.

Core Target Validation Experiments

The definitive validation of a drug's target relies on demonstrating a direct link between the drug's activity and the specific protein it is designed to inhibit. For this compound, this was primarily achieved through two key experimental approaches.

HCV Replicon Assays: Quantifying Antiviral Potency

The development of the HCV replicon system was a watershed moment for HCV drug discovery. These systems consist of engineered HCV genomes (subgenomic or full-length) that can replicate autonomously within cultured human hepatoma (Huh-7) cells, thereby recapitulating the viral RNA replication process in a controlled laboratory setting.[10] By incorporating a reporter gene, such as luciferase, into the replicon, viral replication levels can be easily and accurately quantified.[10][11]

In these assays, this compound demonstrated extremely potent, picomolar-level inhibition of HCV replication across multiple genotypes.[12] The 50% effective concentration (EC₅₀), which represents the drug concentration required to reduce replicon activity by 50%, is a key measure of antiviral potency.

Table 1: In Vitro Antiviral Activity (EC₅₀) of this compound Against HCV Genotypes

| HCV Genotype/Subtype | Replicon System | Mean EC₅₀ (pM) |

| Genotype 1a | H77 | 4.9 |

| Genotype 1b | Con1 | 1.7 |

| Genotype 2a | JFH-1 | 0.82 |

| Genotype 2b | J8/JFH-1 Chimera | 1.9 |

| Genotype 3a | S52/JFH-1 Chimera | 19.3 |

| Genotype 4a | ED43/JFH-1 Chimera | 1.8 |

| Genotype 5a | SA13/JFH-1 Chimera | 2.0 |

| Genotype 6a | HK6a/JFH-1 Chimera | 366 |

Data compiled from published in vitro studies.[8][12]

The potent and broad-spectrum activity observed in these assays provided the initial strong evidence of this compound's potential as an anti-HCV agent.

Resistance Mutation Analysis: The Definitive Link

The most compelling evidence for target validation comes from resistance studies. The principle is straightforward: if a drug specifically inhibits a particular viral protein, then viruses that become resistant to that drug should carry mutations in the gene encoding that target protein.[13]

When HCV replicons were cultured in the presence of this compound, resistant variants emerged. Sequencing of these resistant replicons consistently revealed amino acid substitutions located within the NS5A coding region.[8][14][15] No resistance-conferring mutations were found in other viral proteins.

To confirm that these specific NS5A mutations were responsible for the resistance, they were individually engineered back into the wild-type replicon using site-directed mutagenesis. Subsequent testing in the replicon assay demonstrated that these mutations conferred high levels of resistance to this compound, as evidenced by a significant increase in their EC₅₀ values compared to the wild-type virus. This definitively links this compound's antiviral activity to its interaction with the NS5A protein.

Table 2: this compound Resistance Profile of Key NS5A Variants in HCV Genotype 1a

| NS5A Amino Acid Substitution | Fold Change in EC₅₀ vs. Wild-Type |

| M28V | 58 |

| M28T | >800 |

| Q30R | >2,500 |

| L31V | 243 |

| H58D | 114 |

| Y93H | >40,000 |

| Y93N | >48,000 |

Data compiled from published in vitro studies.[12][16]

Table 3: this compound Resistance Profile of Key NS5A Variants in HCV Genotype 1b

| NS5A Amino Acid Substitution | Fold Change in EC₅₀ vs. Wild-Type |

| L28M | 21 |

| L31V | 1,200 |

| Y93H | 77 |

Data compiled from published in vitro studies.[13][17]

These findings were further corroborated in clinical trials, where patients experiencing virologic failure on this compound-containing regimens were found to harbor these same resistance-associated variants (RAVs) in NS5A.[18]

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol describes a transient assay to determine the EC₅₀ of an antiviral compound against an HCV replicon expressing a luciferase reporter.

-

Cell Culture: Maintain Huh-7 human hepatoma cells (or a highly permissive subclone like Huh-7.5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.

-

In Vitro Transcription: Linearize the HCV replicon plasmid DNA (e.g., a bicistronic construct containing a Renilla luciferase reporter) downstream of the HCV sequence. Transcribe the replicon RNA in vitro using a T7 RNA polymerase kit. Purify and verify the integrity of the RNA.

-

Electroporation: Harvest logarithmically growing Huh-7 cells. Wash and resuspend the cells in ice-cold, RNase-free PBS. Mix a defined number of cells (e.g., 4 x 10⁶) with the in vitro transcribed HCV replicon RNA (e.g., 5 µg). Transfer the mixture to an electroporation cuvette and apply an electrical pulse (e.g., 270 V, 950 µF).[19]

-

Cell Plating and Compound Addition: Immediately after electroporation, resuspend the cells in pre-warmed culture medium. Seed the cells into 96-well or 384-well plates.[20] Prepare serial dilutions of this compound in DMSO and add them to the appropriate wells, ensuring the final DMSO concentration is consistent and non-toxic (e.g., <0.5%). Include "no drug" (vehicle control) and "100% inhibition" (a combination of potent inhibitors or a replication-deficient mutant replicon) controls.[20]

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Luciferase Assay: Remove the culture medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Renilla Luciferase Assay System) and a luminometer.[21]

-

Data Analysis: Normalize the luciferase signal from each well to the average of the vehicle control wells (representing 0% inhibition) and the 100% inhibition control wells. Plot the normalized percent inhibition against the logarithm of the drug concentration. Calculate the EC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[17]

Resistance Variant Generation and Phenotyping

This protocol outlines the process of identifying resistance mutations and confirming their phenotypic effect.

-

Resistance Selection: Plate cells stably harboring an HCV replicon. Culture these cells in the presence of this compound at a concentration approximately equal to its EC₅₀. Gradually increase the drug concentration over several weeks as resistant cell colonies emerge and expand.

-

RNA Extraction and Sequencing: Isolate total RNA from the resistant cell colonies. Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5A coding region. Sequence the resulting PCR product to identify amino acid substitutions compared to the wild-type replicon sequence.

-

Site-Directed Mutagenesis: Introduce the identified mutation(s) into the original wild-type HCV replicon plasmid. This is typically done using a PCR-based method with mutagenic primers.[22][23][24]

-

Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center.[25]

-

Perform PCR using a high-fidelity DNA polymerase with the wild-type plasmid as a template. The reaction amplifies the entire plasmid, incorporating the primers and thus the mutation.

-

Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[22][25]

-

Transform the DpnI-treated DNA into competent E. coli. Select and grow colonies, then isolate the mutated plasmid DNA.

-

Verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.

-

-

Phenotypic Analysis: Use the newly generated mutant plasmid to perform the HCV Replicon Luciferase Assay as described in Protocol 5.1. Determine the EC₅₀ of this compound against this mutant replicon. The fold change in resistance is calculated by dividing the EC₅₀ of the mutant by the EC₅₀ of the wild-type replicon.

Mandatory Visualizations

Caption: Role of NS5A in the HCV Replication Complex and site of this compound inhibition.

Caption: Experimental workflow for the HCV Replicon Luciferase Assay.

Caption: Logical workflow for validating a drug target via resistance analysis.

Conclusion

The validation of NS5A as the target of this compound is a textbook example of modern antiviral drug development. The potent, pangenotypic activity demonstrated in HCV replicon assays provided the initial rationale for its development. Crucially, the consistent and exclusive emergence of resistance-conferring mutations within the NS5A gene upon drug pressure provided the definitive evidence, directly linking the drug's antiviral effect to its interaction with the NS5A protein. This robust preclinical validation was foundational for the successful clinical development of this compound as a key component of curative combination therapies for chronic hepatitis C.

References

- 1. This compound: a potent pan-genotypic inhibitor of NS5A for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatitis C Medication: HCV Polymerase Inhibitors, HCV NS5A Inhibitors, Combination Products, Interferons and ribavirin, Thrombopoietin-Receptor Agonists [emedicine.medscape.com]

- 3. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]

- 4. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immune-system-research.com [immune-system-research.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Hepatitis C virus genotype 4 resistance and subtype demographic characterization of patients treated with this compound plus paritaprevir/ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Analysis of Hepatitis C Virus Genotype 1b Resistance Variants in Japanese Patients Treated with Paritaprevir-Ritonavir and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Randomized phase 3 trial of this compound/paritaprevir/ritonavir for hepatitis C virus genotype 1b–infected Japanese patients with or without cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. HCV Subgenomic Replicon Assay. [bio-protocol.org]

- 22. research.cbc.osu.edu [research.cbc.osu.edu]

- 23. neb.com [neb.com]

- 24. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

An In-depth Technical Guide to the Ombitasvir Binding Site on the NS5A Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Ombitasvir on the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). It includes a detailed summary of quantitative data, experimental protocols for binding site identification and resistance analysis, and visualizations of key experimental workflows and the drug's mechanism of action.

Introduction to this compound and its Target, NS5A

This compound is a potent, direct-acting antiviral (DAA) agent used in combination therapies for the treatment of chronic HCV infection.[1][2][3] It specifically targets the HCV NS5A protein, a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4][5] Although NS5A has no known enzymatic activity, it plays a crucial role in the HCV life cycle by interacting with both viral and host cellular components.[6] this compound's mechanism of action involves the inhibition of these critical NS5A functions, thereby suppressing viral replication.[4][7][8]

The precise binding site of this compound on the full-length dimeric NS5A protein has been challenging to elucidate due to the protein's structural flexibility and the lack of a complete crystal structure.[9] However, a combination of in vitro resistance studies, site-directed mutagenesis, and molecular modeling has provided significant insights into the key amino acid residues that constitute the binding pocket and confer sensitivity or resistance to the drug.

Quantitative Analysis of this compound Activity and Resistance

The antiviral potency of this compound is typically quantified by its half-maximal effective concentration (EC50), while the impact of mutations is measured by the fold increase in EC50 compared to the wild-type virus. The following tables summarize key quantitative data for this compound against different HCV genotypes and common resistance-associated substitutions (RASs) in NS5A.

Table 1: In Vitro Activity of this compound Against Wild-Type HCV Genotypes

| HCV Genotype | Replicon System | EC50 (pM) |

| 1a | Subgenomic | 14.1 |

| 1b | Subgenomic | 5.0 |

| 2a | JFH-1 | 0.82 |

| 2b | Chimeric | 4.3 |

| 3a | Chimeric | 4.1 |

| 4a | Chimeric | 19.3 |

| 5a | Chimeric | 1.9 |

| 6a | Chimeric | 366 |

Data compiled from Krishnan P, et al. Antimicrob Agents Chemother. 2015.[5]

Table 2: Fold-Resistance of Common NS5A Resistance-Associated Substitutions to this compound

| HCV Genotype | Amino Acid Substitution | Fold-Change in EC50 |

| 1a | M28V | 58 |

| 1a | M28T | >800 |

| 1a | Q30R | >800 |

| 1a | L31V | 133 |

| 1a | H58D | 243 |

| 1a | Y93C | >800 |

| 1a | Y93H/N | >40,000 |

| 1b | L31F/V | <10 |

| 1b | Y93H | 77 |

Data compiled from Krishnan P, et al. Antimicrob Agents Chemother. 2015 and other sources.[5][6]

Experimental Protocols for Binding Site and Resistance Analysis

The identification of the this compound binding site and the characterization of resistance mutations have largely relied on in vitro cell culture-based assays using HCV replicon systems.

In Vitro Resistance Selection in HCV Replicon Cells

This protocol is used to select for viral variants with reduced susceptibility to an antiviral agent.

Methodology:

-

Cell Culture: Stably replicating HCV replicon cells (e.g., Huh-7 human hepatoma cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418 to maintain the replicon.

-

Drug Treatment: Replicon cells are plated and treated with increasing concentrations of this compound, typically starting from the EC50 value and escalating to 10-fold, 100-fold, or 1,000-fold the EC50.[5]

-

Selection of Resistant Colonies: The cells are maintained under drug pressure for several weeks. Most cells will be unable to replicate and will be eliminated. Cells that harbor replicon variants with mutations conferring resistance to this compound will survive and form colonies.

-

Isolation and Expansion: Individual resistant colonies are isolated, expanded, and maintained in the presence of the selection concentration of this compound.

-

Genotypic Analysis: Total RNA is extracted from the resistant cell clones. The NS5A coding region is amplified by reverse transcription-polymerase chain reaction (RT-PCR) and sequenced to identify amino acid substitutions compared to the wild-type replicon.

-

Phenotypic Analysis: The identified mutations are engineered back into the wild-type replicon plasmid to confirm their role in conferring resistance. The EC50 of this compound is then determined for the mutant replicons and compared to the wild-type.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the NS5A gene within a plasmid to confirm their effect on drug susceptibility.

Methodology:

-

Primer Design: Two complementary mutagenic primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid DNA containing the wild-type NS5A gene.

-

PCR Amplification: A high-fidelity DNA polymerase is used to perform a polymerase chain reaction (PCR) with the wild-type plasmid as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated plasmid DNA is unmethylated and remains intact.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.

-

Sequence Verification: Plasmids are isolated from several bacterial colonies and the NS5A region is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Functional Analysis: The confirmed mutant plasmid is then used to generate HCV replicons for phenotypic analysis as described in the previous protocol.

Visualizing Experimental Workflows and Mechanism of Action

Graphviz diagrams are provided below to illustrate the key experimental workflow for identifying this compound resistance mutations and a simplified model of its mechanism of action.

Caption: Experimental workflow for identifying and confirming this compound resistance mutations.

Caption: Simplified mechanism of action of this compound in inhibiting HCV replication and assembly.

Conclusion

The binding site of this compound on the HCV NS5A protein is a critical determinant of its potent antiviral activity. While a high-resolution structure of the drug-protein complex remains elusive, a wealth of data from in vitro resistance studies and molecular modeling has pinpointed key residues in the N-terminal domain of NS5A as being crucial for binding and the development of resistance. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of NS5A inhibitors and the mechanisms of viral resistance. A thorough understanding of these interactions at a molecular level is paramount for the development of next-generation pan-genotypic HCV therapies with a high barrier to resistance.

References

- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a potent pan-genotypic inhibitor of NS5A for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 5. In Vitro and In Vivo Antiviral Activity and Resistance Profile of this compound, an Inhibitor of Hepatitis C Virus NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Computational Analysis for the Binding Modes of Hepatitis C Virus NS5A Inhibitors: The Question of Symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Investigation of Ombitasvir's Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage investigation into the antiviral properties of Ombitasvir, a potent inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). This document details the mechanism of action, quantitative antiviral activity, resistance profile, and the key experimental methodologies used in its initial characterization.

Introduction to this compound and its Target: HCV NS5A

This compound (formerly ABT-267) is a direct-acting antiviral (DAA) agent developed by AbbVie for the treatment of chronic HCV infection.[1][2] It is a potent and specific inhibitor of the HCV NS5A protein.[1][2]

The NS5A protein is a crucial component of the HCV replication complex, a multi-protein assembly responsible for replicating the viral RNA genome.[3][4] While NS5A has no known enzymatic function, it acts as a scaffold, interacting with other viral proteins (such as NS4B and the NS5B RNA-dependent RNA polymerase) and host cellular factors to orchestrate the formation of the membranous web, the site of viral replication.[3][5] NS5A is also involved in the modulation of host cell signaling pathways, including those related to interferon response, cell growth, and apoptosis.[4][6][7] By binding to NS5A, this compound disrupts its function, thereby inhibiting viral replication and assembly.[8]

Quantitative Antiviral Activity of this compound

The antiviral activity of this compound has been quantified in vitro using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating HCV RNA molecules (replicons) engineered to express a reporter gene, such as luciferase. The level of reporter gene expression is directly proportional to the extent of viral RNA replication, allowing for the precise measurement of an antiviral compound's inhibitory effect.

The potency of this compound is expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Table 1: In Vitro Antiviral Activity of this compound Against Various HCV Genotypes

| HCV Genotype/Subtype | Replicon System | EC50 (pM) | Reference(s) |

| 1a | Subgenomic Replicon | 14.1 | [3] |

| 1b | Subgenomic Replicon | 5.0 | [3] |

| 2a | Subgenomic Replicon | 0.82 | [9] |

| 2b | Subgenomic Replicon | 12 | [10] |

| 3a | Subgenomic Replicon | 19.3 | [3] |

| 4a | Subgenomic Replicon | 1.7 | [11] |

| 5a | Subgenomic Replicon | 0.82 | [3] |

| 6a | Subgenomic Replicon | 366 | [3] |

Note: The antiviral activity of this compound can be attenuated in the presence of human plasma due to protein binding.[3]

In Vitro Resistance Profile of this compound

The emergence of drug-resistant viral variants is a critical aspect of antiviral drug development. The in vitro resistance profile of this compound has been characterized by selecting for and analyzing HCV replicons that can replicate in the presence of the drug. These studies have identified specific amino acid substitutions in the NS5A protein that confer resistance to this compound.

The level of resistance is quantified as the "fold change" in EC50, which is calculated by dividing the EC50 value for the mutant replicon by the EC50 value for the wild-type replicon.

Table 2: Fold Resistance of NS5A Variants to this compound in Genotype 1a Replicons

| NS5A Amino Acid Substitution | Fold Change in EC50 | Reference(s) |

| M28V | 58 | [3] |

| M28T | >800 | [3] |

| Q30R | >800 | [3] |

| Y93C | >800 | [3] |

| Y93H | >800 | [3] |

| L31V + H58D | 58 - 243 | [9] |

| Y93H/N | >40,000 | [9] |

Table 3: Fold Resistance of NS5A Variants to this compound in Genotype 1b Replicons

| NS5A Amino Acid Substitution | Fold Change in EC50 | Reference(s) |

| Y93H | 77 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the early-stage investigation of this compound's antiviral properties.

HCV Subgenomic Replicon Assay for Antiviral Activity

This assay is used to determine the in vitro potency of antiviral compounds against HCV replication.

Materials:

-

Huh-7 human hepatoma cells (or other suitable derivatives like Huh-7.5 or Huh-7-lunet)[2][12]

-

HCV subgenomic replicon constructs (e.g., genotype 1b Con1 strain or genotype 2a JFH-1) containing a luciferase reporter gene (e.g., Renilla or Firefly luciferase)[2][12][13]

-

Cell culture medium (e.g., DMEM supplemented with FBS, penicillin-streptomycin, and non-essential amino acids)

-

G418 (neomycin) for stable cell line selection and maintenance[14][15]

-

This compound and other control compounds

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Cell Culture: Maintain Huh-7 cells harboring the HCV subgenomic replicon in culture medium containing G418 to select for cells that maintain the replicon.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid cytotoxicity.

-

Assay Plating: Seed the replicon-containing Huh-7 cells into 96-well or 384-well plates at a predetermined density.[13]

-

Compound Addition: Add the serially diluted this compound to the wells. Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor at a high concentration).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the luciferase signal of the compound-treated wells to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.[12]

-

In Vitro Resistance Selection and Characterization

This protocol is used to identify and characterize viral mutations that confer resistance to an antiviral compound.

Materials:

-

HCV replicon-containing cells

-

This compound

-

Cell culture medium with and without G418

-

RNA extraction kit

-

RT-PCR reagents

-

DNA sequencing reagents and equipment

Methodology:

-

Resistance Selection:

-

Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow at high concentrations of this compound.

-

Genotypic Analysis:

-

Extract total RNA from the resistant cell clones.

-

Perform RT-PCR to amplify the NS5A coding region of the HCV replicon.

-

Sequence the PCR products to identify amino acid substitutions compared to the wild-type replicon sequence.[20]

-

-

Phenotypic Analysis:

-

Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

-

Perform transient replicon assays with the mutant and wild-type replicons as described in section 4.1.

-

Determine the EC50 for this compound against each mutant replicon.

-

Calculate the fold change in resistance by dividing the EC50 of the mutant by the EC50 of the wild-type.[13][21]

-

Visualizations of Key Pathways and Workflows

HCV NS5A-Mediated Replication and Inhibition by this compound

Caption: this compound inhibits HCV replication by targeting NS5A within the replication complex.

Experimental Workflow for Determining Antiviral Potency (EC50)

Caption: Workflow for determining the EC50 of this compound using a replicon assay.

Logical Flow for In Vitro Resistance Characterization

Caption: Logical workflow for identifying and characterizing this compound resistance mutations.

References

- 1. Hepatitis C Virus NS5A Protein Interacts with Phosphatidylinositol 4-Kinase Type IIIα and Regulates Viral Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 9. immune-system-research.com [immune-system-research.com]

- 10. Resistance characterization of hepatitis C virus genotype 2 from Japanese patients treated with this compound and paritaprevir/ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatitis C Virus Genotype 4 Resistance and Subtype Demographic Characterization of Patients Treated with this compound plus Paritaprevir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Mutational analysis reveals a novel role for hepatitis C virus NS5A domain I in cyclophilin-dependent genome replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sg.idtdna.com [sg.idtdna.com]

- 18. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. hcvguidelines.org [hcvguidelines.org]

- 21. Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ombitasvir's Role in Inhibiting HCV Virion Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which ombitasvir, a potent direct-acting antiviral agent, inhibits the assembly of Hepatitis C Virus (HCV) virions. By targeting the viral non-structural protein 5A (NS5A), this compound disrupts a critical stage of the HCV lifecycle, contributing to the high rates of sustained virological response observed in combination therapies.[1][2] This document provides a comprehensive overview of the HCV assembly process, the specific role of NS5A, the mechanism of this compound's inhibitory action, quantitative data on its antiviral activity, and detailed protocols for key experimental assays.

The Hepatitis C Virus Assembly Pathway: A Coordinated Process

The assembly of infectious HCV particles is a complex and highly regulated process that occurs at the interface of the endoplasmic reticulum (ER) and lipid droplets (LDs).[3][4] It involves the coordinated interplay of viral structural and non-structural proteins with host cell factors. The key steps are:

-

Nucleocapsid Formation: The process begins with the HCV core protein oligomerizing around the viral genomic RNA to form the nucleocapsid.[5] This interaction is crucial for protecting the viral genome.

-

Recruitment to Lipid Droplets: The core protein, along with the viral non-structural protein NS5A, localizes to the surface of cytoplasmic lipid droplets.[3][4] This localization is a critical step, as LDs are considered the primary platform for virion assembly.[4][6]

-

Interaction of Viral Components: At the lipid droplet surface, the core-RNA complex interacts with other viral proteins, including the envelope glycoproteins (E1 and E2) and other non-structural proteins that are part of the replication complex.[7]

-

Budding and Maturation: The nascent viral particle then buds into the lumen of the endoplasmic reticulum, acquiring its lipid envelope. The particle undergoes further maturation as it traffics through the secretory pathway before being released from the cell.

The Central Role of NS5A in Virion Assembly

NS5A is a multifunctional phosphoprotein that plays a pivotal role in both HCV RNA replication and virion assembly.[8][9] While it has no known enzymatic activity, it functions as a scaffold protein, mediating numerous protein-protein and protein-RNA interactions.[8] In the context of virion assembly, NS5A's functions include:

-

Core-NS5A Interaction: A critical interaction for virion production is between NS5A and the HCV core protein.[3][10] This interaction is thought to be essential for bringing the newly synthesized viral genomes from the replication complexes to the sites of particle assembly on lipid droplets.[10]

-

Localization to Lipid Droplets: NS5A itself localizes to lipid droplets, and this localization is dependent on the presence of the core protein.[4] This co-localization is a prerequisite for the assembly of infectious particles.

-

Regulation by Host Factors: The interaction between the core protein and NS5A is regulated by various host factors, such as diacylglycerol acyltransferase-1 (DGAT1).[3] DGAT1 forms a complex with both NS5A and the core protein, promoting their interaction and subsequent virion assembly.[3]

Mechanism of Action: How this compound Disrupts HCV Assembly

This compound is a potent and specific inhibitor of the HCV NS5A protein.[1][11] Its mechanism of action in disrupting virion assembly is multifaceted and is a consequence of its binding to NS5A:

-

Inhibition of NS5A Function: By binding to NS5A, this compound is thought to induce a conformational change in the protein, thereby inhibiting its normal functions. This includes its ability to interact with other viral and host proteins that are essential for the assembly process.

-

Disruption of Core-NS5A Interaction: A key consequence of this compound binding to NS5A is the disruption of the crucial interaction between NS5A and the HCV core protein.[10] By preventing this interaction, this compound effectively uncouples viral RNA replication from the assembly machinery, leading to a halt in the production of new virions.

-

Altered Subcellular Localization: Some NS5A inhibitors have been shown to induce the redistribution of NS5A from the ER to lipid droplets.[6][12] This altered localization may sequester NS5A away from other components of the replication and assembly machinery, further contributing to the inhibition of virion formation.

Quantitative Data on this compound's Antiviral Activity

The potency of this compound has been extensively characterized in vitro using various HCV replicon systems. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound Against Different HCV Genotypes

| HCV Genotype | Replicon System | EC50 (pM) | Reference |

| 1a | Subgenomic | 14.1 | [13] |

| 1b | Subgenomic | 5.0 | [13] |

| 2a | JFH-1 | 0.82 | [8][14] |

| 2b | Subgenomic | 1.8 | [13] |

| 3a | Subgenomic | 19.3 | [13] |

| 4a | Subgenomic | 1.6 | [13] |

| 5a | Subgenomic | 0.82 | [13] |

| 6a | Subgenomic | 366 | [8][14] |

Table 2: Fold-Change in this compound Resistance for Key NS5A Mutations in Genotype 1a

| NS5A Mutation | Fold-Change in EC50 | Reference |

| M28V | 58 | [15] |

| L31V | 243 | [8][14] |

| H58D | 58 - 243 | [8][14] |

| M28T | 800 | [8][14] |

| Q30R | >8965 | [8][14] |

| Y93C/S | 800 - 8965 | [8][14] |

| Y93H/N | >40000 | [8][14] |

Table 3: Cytotoxicity and Inhibitory Concentrations

| Assay Parameter | Cell Line | Value | Reference |

| CC50 | Huh-7 | > 1 nM | [14] |

| IC50 (HCV NS5B) | In vitro RNA synthesis | 401 ± 46 nM (for aptamer ODN 127) | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study HCV assembly and the effects of inhibitors like this compound.

HCV Replicon Assay

This assay is fundamental for assessing the antiviral activity of compounds against HCV RNA replication.

Protocol:

-

Cell Seeding: Seed Huh-7 cells that stably express an HCV subgenomic replicon containing a reporter gene (e.g., luciferase) into 96-well or 384-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO.

-

Compound Addition: Add the diluted compound to the cells. Include appropriate controls (e.g., DMSO vehicle as a negative control, and a known potent HCV inhibitor as a positive control).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene according to the manufacturer's instructions.

-

Data Analysis: Plot the reporter gene activity against the compound concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

HCV Virus Production and Titration Assay

This assay measures the effect of a compound on the production of infectious virus particles.

Protocol:

-

Cell Infection: Infect a permissive cell line (e.g., Huh-7.5 cells) with a cell culture-adapted HCV strain (HCVcc) in the presence of various concentrations of this compound.

-

Incubation: Incubate the infected cells for a defined period (e.g., 48-72 hours) to allow for virus replication and release.

-

Supernatant Collection: Collect the cell culture supernatant containing the progeny virus.

-

Titration: Serially dilute the collected supernatant and use it to infect fresh Huh-7.5 cells plated in 96-well plates.

-

Immunostaining: After 48-72 hours of incubation, fix the cells and perform immunostaining for an HCV antigen (e.g., core protein).

-

Focus Forming Unit (FFU) Counting: Count the number of infected cell foci (clusters of antigen-positive cells) to determine the virus titer in focus-forming units per milliliter (FFU/mL).

-

Data Analysis: Plot the virus titer against the this compound concentration to determine the concentration that inhibits virus production by 50% (IC50).

Co-Immunoprecipitation (Co-IP) of HCV Proteins

Co-IP is used to investigate protein-protein interactions, such as the interaction between NS5A and the core protein.

Protocol:

-

Cell Lysis: Lyse cells expressing the HCV proteins of interest (e.g., from an HCVcc-infected culture or cells co-transfected with expression plasmids for NS5A and core) with a non-denaturing lysis buffer.

-

Pre-clearing: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add an antibody specific to one of the proteins of interest (e.g., anti-core antibody) to the pre-cleared lysate and incubate to allow the antibody to bind to its target protein and any associated proteins.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for the other protein of interest (e.g., anti-NS5A antibody) to confirm the interaction.

Reverse Transcriptase PCR (RT-PCR)

RT-PCR is used to quantify HCV RNA levels in cells or supernatant.

Protocol:

-

RNA Extraction: Isolate total RNA from HCV-infected cells or cell culture supernatant using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.

-

PCR Amplification: Amplify the cDNA using a DNA polymerase and primers specific for a conserved region of the HCV genome (e.g., the 5' non-coding region).[17] Real-time PCR is commonly used for quantification.

-

Detection and Quantification: In real-time PCR, the amplification of the target sequence is monitored in real-time using a fluorescent probe. The quantity of HCV RNA in the original sample is determined by comparing the amplification kinetics to a standard curve of known RNA concentrations.[18]

Western Blot Analysis

Western blotting is used to detect and quantify specific HCV proteins in cell lysates.

Protocol:

-

Protein Extraction: Prepare protein lysates from HCV-infected cells.[19]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[20]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the HCV protein of interest (e.g., anti-NS5A or anti-core).[19]

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[19]

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[19]

-

Imaging: Capture the chemiluminescent signal using an imaging system to visualize the protein bands. The intensity of the bands can be quantified to determine the relative amount of the protein.[19]

Conclusion

This compound's inhibitory effect on HCV virion assembly is a key component of its potent antiviral activity. By targeting NS5A, this compound disrupts the intricate network of viral and host interactions necessary for the formation of infectious progeny virus. Specifically, the interference with the NS5A-core protein interaction appears to be a central mechanism, effectively halting the assembly process at a critical step. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the mechanisms of HCV assembly and to develop next-generation antiviral therapies.

References

- 1. This compound: a potent pan-genotypic inhibitor of NS5A for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | The roles of HCV core protein and its binding host factor in virus assembly and release [frontiersin.org]

- 4. Hepatitis C virus utilizes lipid droplet for production of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oligomerization of Hepatitis C Virus Core Protein Is Crucial for Interaction with the Cytoplasmic Domain of E1 Envelope Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rab18 Binds to Hepatitis C Virus NS5A and Promotes Interaction between Sites of Viral Replication and Lipid Droplets | PLOS Pathogens [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. immune-system-research.com [immune-system-research.com]

- 9. This compound/Paritaprevir/Ritonavir With or Without Dasabuvir and With or Without Ribavirin for Adolescents With HCV Genotype 1 or 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of Hepatitis C Virus Nonstructural Protein 5A with Core Protein Is Critical for the Production of Infectious Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. hcvguidelines.org [hcvguidelines.org]

- 14. A method for in vitro assembly of HCV core protein and for screening of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-lab.com.pl [bio-lab.com.pl]

- 16. Inhibition of Hepatitis C Virus (HCV) RNA Polymerase by DNA Aptamers: Mechanism of Inhibition of In Vitro RNA Synthesis and Effect on HCV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dnaconda.riken.jp [dnaconda.riken.jp]

- 18. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. The Native Form and Maturation Process of Hepatitis C Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]

Basic Biochemical and Biophysical Characterization of Ombitasvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombitasvir (formerly ABT-267) is a potent and selective direct-acting antiviral (DAA) agent targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1][2] It is a key component of several approved combination therapies for chronic HCV infection.[1][2][3] Understanding the fundamental biochemical and biophysical properties of this compound is crucial for researchers and drug development professionals working on novel antiviral strategies and for optimizing its clinical use. This guide provides a comprehensive overview of this compound's core characteristics, including its mechanism of action, biophysical properties, potency, resistance profile, and the experimental methodologies used for its characterization.

Core Biochemical and Biophysical Properties

A summary of the key quantitative data for this compound is presented in the tables below, offering a clear comparison of its fundamental properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₀H₆₇N₇O₈ | [4] |

| Molecular Weight | 894.13 g/mol | [4] |

| CAS Number | 1258226-87-7 | [4] |

| Appearance | White to light pink powder | [5][6] |

| Solubility | Practically insoluble in aqueous buffers; Soluble in DMSO and ethanol | [4][5][7] |

| pKa | 2.5 at 25°C | [5] |

Table 2: In Vitro Potency of this compound Against HCV Genotypes

| HCV Genotype/Subtype | EC₅₀ (pM) | Reference |

| 1a | 14.1 | [8] |

| 1b | 5.0 | [8] |

| 2a | 12.4 | [8] |

| 2b | 4.3 | [8] |

| 3a | 19.3 | [8] |

| 4a | 1.71 | [8] |

| 5a | 4.3 | [8] |

| 6a | 415 | [8] |

Table 3: this compound Resistance-Associated Substitutions (RASs) in HCV Genotype 1a

| NS5A Position | Amino Acid Substitution | Fold Resistance | Reference |

| M28 | V | 58 | [9] |

| M28 | T | 800 - 8965 | [7][10] |

| Q30 | R | 800 - 8965 | [7][10] |

| L31 | V | 58 - 243 | [7][10] |

| H58 | D | 58 - 243 | [7][10] |

| Y93 | C/S | 800 - 8965 | [7][10] |

| Y93 | H/N | >40,000 | [7][10] |

Mechanism of Action: Inhibition of HCV NS5A

This compound exerts its antiviral effect by targeting and inhibiting the HCV NS5A protein.[1][2] NS5A is a multifunctional phosphoprotein that is essential for viral RNA replication and the assembly of new virus particles.[1][11][12] Although it has no known enzymatic activity, NS5A acts as a critical regulator of the viral life cycle by interacting with both viral and host cellular factors.[1][11][12]

Interference with the HCV Replication Complex

NS5A is a crucial component of the HCV replication complex, a multiprotein assembly responsible for synthesizing new viral RNA genomes.[11][12] this compound binding to NS5A is thought to disrupt the protein's conformation and its interactions with other components of the replication machinery, thereby inhibiting viral replication.[13]

Modulation of Host Cell Signaling Pathways

HCV NS5A interacts with and manipulates various host cell signaling pathways to create a favorable environment for viral propagation.[1][12] Key among these are the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell survival, proliferation, and apoptosis.[1][14] NS5A has been shown to interact with the adaptor protein Grb2 and the p85 subunit of PI3K.[1][14] This interaction can lead to the inhibition of the mitogenic MAPK/ERK pathway while simultaneously activating the pro-survival PI3K/Akt pathway.[14] By inhibiting NS5A, this compound is presumed to prevent this manipulation of host cell signaling, thereby restoring normal cellular processes and hindering viral persistence.

Experimental Protocols

The biochemical and biophysical characterization of this compound relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Determination of In Vitro Potency (EC₅₀) using an HCV Replicon Assay

The half-maximal effective concentration (EC₅₀) of this compound is determined using a cell-based HCV replicon assay. This assay measures the ability of the compound to inhibit viral RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.

Protocol:

-

Cell Culture: Maintain Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

-

Assay Procedure:

-

Seed the replicon-containing cells into 96-well plates.

-

After cell adherence, treat the cells with the serially diluted this compound. Include a no-drug control (vehicle only) and a positive control (another known NS5A inhibitor).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

Quantification of HCV RNA Replication:

-

Lyse the cells and quantify the level of replicon RNA using a reporter gene (e.g., luciferase) assay or by quantitative real-time PCR (qRT-PCR) targeting a specific region of the HCV genome.

-

-

Data Analysis:

-

Plot the percentage of inhibition of HCV RNA replication against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.

-

Biophysical Characterization of this compound-NS5A Interaction

Biophysical techniques are employed to quantitatively characterize the binding of this compound to its target, the NS5A protein. These methods provide insights into the binding affinity, kinetics, and thermodynamics of the interaction.

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to NS5A.

Protocol:

-

Protein Immobilization: Covalently immobilize purified, recombinant NS5A protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement:

-

Inject the different concentrations of this compound over the immobilized NS5A surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to NS5A.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the this compound-NS5A complex.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).

-

ITC directly measures the heat changes that occur upon the binding of this compound to NS5A, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Prepare purified NS5A protein in a dialysis buffer. Dissolve this compound in the same dialysis buffer to minimize heats of dilution.

-

ITC Experiment:

-

Load the NS5A solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the NS5A solution while maintaining a constant temperature.

-

-

Data Acquisition: Measure the heat released or absorbed after each injection.

-

Data Analysis:

-

Integrate the heat-change peaks and plot them against the molar ratio of this compound to NS5A.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Resistance Profiling

Identifying and characterizing resistance-associated substitutions (RASs) is a critical part of the preclinical and clinical development of any antiviral agent.

Protocol:

-

In Vitro Resistance Selection:

-

Culture HCV replicon cells in the presence of increasing concentrations of this compound over a prolonged period.

-

Isolate and sequence the NS5A gene from the replicon colonies that are able to grow at high drug concentrations.

-

-

Site-Directed Mutagenesis:

-

Introduce the identified mutations into a wild-type replicon construct using site-directed mutagenesis.

-

-

Phenotypic Analysis:

-

Perform replicon assays with the mutant constructs to determine the EC₅₀ of this compound against each RAS.

-

Calculate the fold-resistance by dividing the EC₅₀ for the mutant by the EC₅₀ for the wild-type replicon.

-

Conclusion

This compound is a highly potent inhibitor of HCV NS5A with a well-characterized biochemical and biophysical profile. Its mechanism of action involves the direct inhibition of the NS5A protein, leading to the disruption of viral RNA replication and virion assembly, likely through the prevention of NS5A-mediated manipulation of host cell signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of next-generation NS5A inhibitors. A thorough understanding of these fundamental properties is essential for the rational design of new antiviral therapies and for optimizing the clinical management of HCV infection.

References

- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. HijAkt: The PI3K/Akt Pathway in Virus Replication and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 6. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 7. Antiviral potential of ERK/MAPK and PI3K/AKT/mTOR signaling modulation for Middle East respiratory syndrome coronavirus infection as identified by temporal kinome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. youtube.com [youtube.com]

- 10. Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 12. Human hepatitis C virus NS5A protein alters intracellular calcium levels, induces oxidative stress, and activates STAT-3 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ombitasvir in vitro HCV Replicon Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombitasvir is a potent, direct-acting antiviral agent against the Hepatitis C Virus (HCV).[1][2] It functions as an inhibitor of the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][3][4][5] This document provides a detailed protocol for evaluating the in vitro efficacy of this compound using an HCV replicon assay. The HCV replicon system is a powerful tool for studying viral replication and for the primary screening and characterization of antiviral compounds.[6][7][8][9] These systems are composed of subgenomic HCV RNA molecules that can autonomously replicate in hepatoma cell lines, such as Huh-7 cells.[7][8][9]

Mechanism of Action

This compound targets the HCV NS5A protein, disrupting its function in the viral replication complex. While the precise mechanism of NS5A is multifaceted and not entirely elucidated, it is known to be a critical component for the formation of the membranous web, the site of HCV RNA replication. By binding to NS5A, this compound is thought to induce conformational changes that interfere with its ability to interact with other viral and host factors, ultimately leading to the suppression of viral replication.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against various HCV genotypes and the impact of resistance-associated variants (RAVs) in the context of HCV replicon assays.

Table 1: In Vitro Efficacy of this compound Against Wild-Type HCV Genotypes

| HCV Genotype | Replicon System | EC50 (pM) | Reference(s) |

| Genotype 1a | Subgenomic Replicon | 4.5 - 12 | [10] |

| Genotype 1b | Subgenomic Replicon | 0.82 - 5.3 | [11][12] |

| Genotype 2a | Subgenomic Replicon | 1.3 - 19.3 | [10][11][13] |

| Genotype 2b | Subgenomic Replicon | 0.71 - 4.3 | [10][13] |

| Genotype 3a | Subgenomic Replicon | 1.6 | [13] |

| Genotype 4a | Subgenomic Replicon | 1.7 - 8.1 | [13][14] |

| Genotype 5a | Subgenomic Replicon | 1.0 | [13] |

| Genotype 6a | Subgenomic Replicon | 366 | [11][13] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.